(+-)-1-Amino-1-phenyl-2-decanone hydrochloride
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Overview
Description
(±)-1-Amino-1-phenyl-2-decanone hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of decanone, featuring an amino group and a phenyl group attached to the second carbon of the decanone chain. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-1-amino-1-phenyl-2-decanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with decanone and aniline as the primary starting materials.
Formation of Intermediate: The decanone undergoes a reaction with aniline in the presence of a catalyst, such as hydrochloric acid, to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in (±)-1-amino-1-phenyl-2-decanone hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing purification techniques such as crystallization or chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (±)-1-Amino-1-phenyl-2-decanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(±)-1-Amino-1-phenyl-2-decanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (±)-1-amino-1-phenyl-2-decanone hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
1-Amino-1-phenyl-2-propanone: A shorter chain analog with similar reactivity.
1-Amino-1-phenyl-2-butanone: Another analog with a slightly longer chain.
1-Amino-1-phenyl-2-pentanone: A compound with a longer chain, exhibiting different physical properties.
Uniqueness: (±)-1-Amino-1-phenyl-2-decanone hydrochloride is unique due to its specific chain length and the presence of both amino and phenyl groups, which confer distinct chemical and biological properties. Its longer chain length compared to similar compounds may result in different solubility, reactivity, and biological activity profiles.
Properties
CAS No. |
153788-01-3 |
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Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
1-amino-1-phenyldecan-2-one;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-3-4-5-6-10-13-15(18)16(17)14-11-8-7-9-12-14;/h7-9,11-12,16H,2-6,10,13,17H2,1H3;1H |
InChI Key |
OCPJWELGIILISG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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